S-(2-Hydroxyethyl) cyclohexylcarbamothioate
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Overview
Description
S-(2-Hydroxyethyl) cyclohexylcarbamothioate: is a chemical compound known for its unique structure and properties It is a derivative of carbamothioic acid and is characterized by the presence of a cyclohexyl group and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Hydroxyethyl) cyclohexylcarbamothioate typically involves the reaction of cyclohexyl isocyanate with 2-mercaptoethanol. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the thiol group on the isocyanate, leading to the formation of the carbamothioate derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: S-(2-Hydroxyethyl) cyclohexylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Scientific Research Applications
S-(2-Hydroxyethyl) cyclohexylcarbamothioate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(2-Hydroxyethyl) cyclohexylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyethyl group may play a role in hydrogen bonding and other interactions, while the cyclohexyl group provides hydrophobic interactions. These interactions can influence the compound’s biological activity and efficacy .
Comparison with Similar Compounds
- S-(2-Hydroxyethyl) thiocysteine
- S-(2-Hydroxyethyl) carbamothioate derivatives
- Cyclohexylcarbamothioate derivatives
Comparison: S-(2-Hydroxyethyl) cyclohexylcarbamothioate is unique due to the presence of both a hydroxyethyl group and a cyclohexyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its uniqueness .
Properties
CAS No. |
61578-95-8 |
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Molecular Formula |
C9H17NO2S |
Molecular Weight |
203.30 g/mol |
IUPAC Name |
S-(2-hydroxyethyl) N-cyclohexylcarbamothioate |
InChI |
InChI=1S/C9H17NO2S/c11-6-7-13-9(12)10-8-4-2-1-3-5-8/h8,11H,1-7H2,(H,10,12) |
InChI Key |
DAEJUXVTANZZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)SCCO |
Origin of Product |
United States |
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